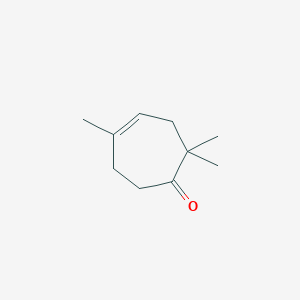

2,2,5-Trimethyl-4-cyclohepten-1-one

Description

2,2,5-Trimethyl-4-cyclohepten-1-one (CAS: 19822-67-4), also known as Karahanaenone, is a cyclic monoterpenoid ketone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . It is characterized by a seven-membered cycloheptenone ring substituted with three methyl groups at positions 2, 2, and 3. Key physical properties include a boiling point of 213.5°C at 760 mmHg, a logP (octanol-water partition coefficient) of 2.71–2.81, and a flash point of 77.8°C . Its vapor pressure is 0.163 mmHg at 25°C, indicating moderate volatility . The compound is utilized in pharmacokinetics, analytical separations (via HPLC), and synthetic organic chemistry due to its structural complexity .

Properties

CAS No. |

19822-67-4 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2,2,5-trimethylcyclohept-4-en-1-one |

InChI |

InChI=1S/C10H16O/c1-8-4-5-9(11)10(2,3)7-6-8/h6H,4-5,7H2,1-3H3 |

InChI Key |

SKKTZNHVYFHGDC-UHFFFAOYSA-N |

SMILES |

CC1=CCC(C(=O)CC1)(C)C |

Canonical SMILES |

CC1=CCC(C(=O)CC1)(C)C |

Other CAS No. |

19822-67-4 |

Origin of Product |

United States |

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

2,2,5-Trimethyl-4-cyclohepten-1-one can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid as an additive. For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations, making it useful in pharmacokinetics studies .

Case Study: Separation Techniques

A study demonstrated the successful separation of this compound on a Newcrom R1 HPLC column under optimized conditions. This method proved effective for the analysis of complex mixtures involving this ketone and highlighted its utility in both qualitative and quantitative analyses .

Pharmaceutical Applications

Potential Drug Development

The unique structure of this compound suggests potential applications in drug development. As a cyclic ketone, it may serve as a precursor or intermediate in synthesizing biologically active compounds. Research indicates that derivatives of this compound could exhibit interesting pharmacological properties, warranting further exploration in medicinal chemistry .

Natural Products Chemistry

This compound is also noted for its occurrence in various natural extracts. Its role as a flavoring agent and fragrance component has been documented, indicating its potential application in the food and cosmetics industries. The compound's organoleptic properties make it valuable for enhancing the sensory attributes of products .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving cyclization processes. Researchers have explored several synthetic routes that yield this compound with high purity and yield. The development of efficient synthetic methodologies is crucial for its application in industrial chemistry and pharmaceutical formulations .

Comparison with Similar Compounds

3,5,5-Trimethyl-2-cyclopenten-1-one

- Molecular Formula : C₈H₁₂O

- Molecular Weight : 124.18 g/mol

- Key Differences: Smaller five-membered cyclopentenone ring vs. seven-membered cycloheptenone in Karahanaenone. Methyl groups at positions 3, 5, and 5 result in distinct steric and electronic environments. Lower logP (~1.8 estimated) due to reduced hydrophobicity compared to Karahanaenone (logP ~2.8) . Applications: Primarily used in fragrance synthesis and as a precursor for smaller cyclic ketones .

2,3,4,5-Tetramethyl-2-cyclopentenone

- Molecular Formula : C₉H₁₄O

- Molecular Weight : 138.21 g/mol

- Key Differences: Additional methyl group at position 3 increases steric hindrance and alters reactivity. Higher boiling point (~230°C estimated) compared to Karahanaenone (213.5°C), reflecting stronger intermolecular forces . Applications: Specialized in asymmetric catalysis and polymer research due to its rigid structure .

Physicochemical Comparison

| Property | 2,2,5-Trimethyl-4-cyclohepten-1-one | 3,5,5-Trimethyl-2-cyclopenten-1-one | 2,3,4,5-Tetramethyl-2-cyclopentenone |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₆O | C₈H₁₂O | C₉H₁₄O |

| Molecular Weight (g/mol) | 152.23 | 124.18 | 138.21 |

| logP | 2.71–2.81 | ~1.8 (estimated) | ~2.3 (estimated) |

| Boiling Point (°C) | 213.5 | ~195 (estimated) | ~230 (estimated) |

| Key Applications | Pharmacokinetics, HPLC analysis | Fragrance synthesis | Catalysis, polymer chemistry |

Sources :

Research Findings and Industrial Relevance

- Analytical Methods: Karahanaenone is effectively separated using a Newcrom R1 HPLC column with acetonitrile/water/phosphoric acid mobile phases, achieving high resolution in pharmacokinetic studies .

- Synthetic Routes: A 1997 study outlines a cost-effective synthesis of Karahanaenone from linalool, highlighting its scalability for industrial production .

- Regulatory Status : Classified under HS Code 2914299000 ("other cyclanic ketones"), it is subject to a 5.5% MFN tariff and 13% tax rebate rate in international trade .

Preparation Methods

Step 1: Rearrangement and Cyclization

Dehydrolinalool undergoes rearrangement in the presence of polyphosphoric acid (PPA) or phosphoric acid at 10–100°C. For example, heating 50 g of dehydrolinalool with 100 g PPA at 80°C for 3.5 hours yielded 48.5 g (85% theoretical) of the intermediate ketone. The reaction mechanism likely proceeds via carbocation formation, followed by cyclization to the six-membered ring.

Step 2: Alkylation with Allyl Halides

The intermediate ketone reacts with allyl bromide or chloride under anhydrous, oxygen-free conditions using strong bases such as lithium diisopropylamide (LDA) at -20°C to 0°C. In one embodiment, 36 g of the ketone treated with allyl bromide (31.7 g) and LDA (130 g of 2M solution) yielded 13.6 g (27.2%) of the target compound. Lower yields (26.5–37.8%) across embodiments suggest sensitivity to stoichiometry and temperature control.

Methylaluminium-Mediated Synthesis from Silylated Precursors

An alternative method, reported by Itoh et al. (1980), employs methylaluminium bis(trifluoroacetate) to mediate the transformation of a silylated dienol acetate.

Reaction Conditions and Mechanism

The substrate, (Z)-2,6-octadien-1-ol, 3,7-dimethyl-6-[(trimethylsilyl)oxy] acetate, undergoes desilylation and cyclization in a hexane-dichloromethane mixture at 0°C for 10 minutes, followed by 25°C for 3 hours. The Lewis acid facilitates carbonyl activation, enabling a Conia-ene-type cyclization to form the seven-membered ring. This method achieved an 85% yield, outperforming the patent route in efficiency.

Comparative Analysis of Methodologies

The methylaluminium method offers superior yield but requires specialized silylated precursors, increasing cost. In contrast, the acid-catalyzed route uses readily available terpene feedstocks, making it preferable for bulk synthesis despite moderate yields.

Mechanistic Insights and Byproduct Formation

Both routes involve carbocation intermediates, but divergent regioselectivity arises from catalyst choice. Polyphosphoric acid promotes hydride shifts favoring cyclohexenyl intermediates, while methylaluminium directs cyclization via oxonium ion stabilization. Side products in the patent route include unreacted allyl halides and over-alkylated derivatives, necessitating silica gel chromatography for purification.

Industrial Optimization Strategies

The patent emphasizes process modifications to enhance viability:

-

Catalyst Recycling : Residual PPA is neutralized with frozen water and recovered for reuse, reducing waste.

-

Solvent Selection : Diethyl ether enables efficient extraction while minimizing azeotrope formation during concentration.

-

Temperature Gradients : Staggered heating (e.g., 50°C during cyclization, 30°C during alkylation) improves selectivity.

Analytical Validation of Products

Synthetic batches were characterized using:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2,5-Trimethyl-4-cyclohepten-1-one, and how can their efficiency be validated?

- Methodological Answer : A key synthesis starts with linalool via acid-catalyzed cyclization and oxidation. Konstantinović et al. (1997) achieved this using sulfuric acid for cyclization, followed by Jones oxidation, yielding the ketone with ~65% efficiency . Validate purity via GC-MS (retention time comparison) and structural confirmation via H/C NMR (e.g., carbonyl peak at ~210 ppm and methyl group splitting patterns). Cross-check with IR spectroscopy for ketone C=O stretches (~1700 cm) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Chromatography : Use GC-MS with a polar column (e.g., DB-WAX) to separate isomers and confirm molecular ion peaks (m/z 152 for [M]).

- Spectroscopy :

- NMR : Assign methyl groups (δ 1.0–1.3 ppm, singlet) and conjugated double bonds (δ 5.5–6.0 ppm, multiplet) .

- FT-IR : Confirm ketone (1700–1750 cm) and alkene (1600–1680 cm) functional groups.

- X-ray Crystallography : Resolve stereochemical ambiguities if synthetic intermediates crystallize .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from stereochemical variations, solvent effects, or impurities. For example:

- Spectral Divergence : Compare solvent polarity in NMR (e.g., CDCl vs. DMSO-d) to assess hydrogen bonding impacts on chemical shifts .

- Reactivity Inconsistencies : Replicate reactions under inert atmospheres (N/Ar) to rule out oxidation artifacts. Use LC-MS to track byproducts and adjust catalysts (e.g., switch from HSO to Amberlyst-15 for milder conditions) .

- Computational Validation : Apply DFT calculations (e.g., Gaussian09) to model reaction pathways and predict intermediate stability, aligning theoretical data with experimental results .

Q. What strategies optimize the enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Test Sharpless epoxidation or Evans auxiliaries during cyclization to induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers in racemic mixtures.

- Dynamic NMR : Probe ring-flipping barriers to assess conformational stability, which may influence stereochemical outcomes .

Q. How can computational models predict the biological activity of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Train models on existing cycloheptenone derivatives using descriptors like logP, polar surface area, and H-bond acceptors. Validate with in vitro assays (e.g., cytotoxicity on HEK293 cells) .

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450 enzymes). Cross-reference with crystallographic data from homologous ketones .

- Meta-Analysis : Aggregate datasets from fragmented studies (e.g., Saito et al., 2009 vs. Haddad et al., 2008b) to identify consensus chemical features driving bioactivity .

Methodological Frameworks for Research Design

Q. What experimental design principles ensure reproducibility in studies involving this compound?

- Answer :

- Control Groups : Include blank reactions (no catalyst) and internal standards (e.g., dodecane for GC-MS) to detect contamination .

- Triangulation : Combine quantitative (e.g., yield calculations) and qualitative (e.g., TLC spot progression) data to validate synthetic steps .

- Pilot Surveys : Test small-scale reactions (1–5 mmol) before scaling up. Use fractional factorial designs to optimize variables (temperature, solvent ratio) .

Q. How should researchers address gaps in mechanistic understanding of this compound’s transformations?

- Answer :

- Isotopic Labeling : Introduce C at the carbonyl group to track keto-enol tautomerism via C NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of H vs. H-labeled substrates to identify rate-determining steps.

- In Situ Monitoring : Use ReactIR to capture intermediate formation during acid-catalyzed cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.